5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid
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Overview
Description
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-methylaminopyrimidine with furan-2-carboxylic acid under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activity . The compound’s ability to interact with nucleic acids and proteins also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar chemical reactivity and potential therapeutic applications.
Uniqueness
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is unique due to its combination of a pyrimidine ring with a furan ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a different set of biological targets compared to other similar compounds, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-[2-(methylamino)pyrimidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
HAFRCFNKLKOMNA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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